molecular formula C19H25N3O3 B2391435 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-68-4

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Katalognummer: B2391435
CAS-Nummer: 1021100-68-4
Molekulargewicht: 343.427
InChI-Schlüssel: CRQYIQHNYGIXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This core scaffold is recognized as a privileged structure for targeting G-protein-coupled receptors (GPCRs). Specifically, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype for delta opioid receptor (DOR)-selective agonists, presenting a potential alternative to existing chemotypes that are associated with adverse effects like seizures . This makes such compounds valuable tools for researching neurological disorders and chronic pain. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a spirocyclic hydantoin. Hydantoins are a privileged class of heterocyclic scaffolds with a wide range of documented pharmacological activities, including applications as anticonvulsant, anti-inflammatory, and anticancer agents . The spirocyclic incorporation of this structure into a carbocyclic ring, as seen in this compound, creates highly functionalized building blocks suitable for further synthetic transformations and pharmaceutical development . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacological probe to study receptor function and signaling bias. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Eigenschaften

IUPAC Name

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-4-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQYIQHNYGIXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Synthetic Strategies

Core Spirocyclic Hydantoin Formation

The spiro[4.5]decane-2,4-dione core is typically synthesized via cyclocondensation or multi-component reactions. Two primary approaches are documented:

Bucherer-Bergs Reaction Variant

A modified Bucherer-Bergs reaction employs cyclic ketones, ammonium carbonate, and sodium cyanide under acidic conditions to form the hydantoin ring. For example:

  • Reactants : 4-Piperidone derivative, ammonium carbonate, sodium cyanide.
  • Conditions : Hydrochloric acid (2 M), ethanol, reflux (80°C, 12 h).
  • Yield : 60–75%.
Urea-Based Cyclization

An alternative method uses urea, diethyl oxalate, and ammonium carbonate in methanol:

  • Reactants : Urea, diethyl oxalate, ammonium carbonate.
  • Conditions : Sodium methoxide, methanol, 25–30°C, 24 h.
  • Yield : 85–92%.

Functionalization at N3 and N8 Positions

N3-Alkylation with 4-Methylbenzyl Chloride
  • Reagents : Spirocyclic hydantoin intermediate, 4-methylbenzyl chloride, sodium hydride.
  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 6 h.
  • Yield : 70–80%.
N8-Acylation with Butyryl Chloride
  • Reagents : N3-alkylated intermediate, butyryl chloride, pyridine.
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 h.
  • Yield : 65–75%.

Optimized Multi-Step Synthesis

Stepwise Procedure

  • Spiro Core Synthesis :

    • React 4-piperidone with urea, diethyl oxalate, and ammonium carbonate in methanol.
    • Isolate 1,3,8-triazaspiro[4.5]decane-2,4-dione via recrystallization (ethanol/water).
  • N3-Alkylation :

    • Treat the spiro core with 4-methylbenzyl chloride and NaH in THF.
    • Purify by silica gel chromatography (hexane/ethyl acetate).
  • N8-Acylation :

    • React the N3-alkylated product with butyryl chloride in DCM/pyridine.
    • Isolate via rotary evaporation and recrystallization (ethyl acetate).

Comparative Analysis of Methods

Parameter Bucherer-Bergs Approach Urea-Based Method
Starting Materials 4-Piperidone derivatives Urea, diethyl oxalate
Reaction Time 12–24 h 24–48 h
Yield 60–75% 85–92%
Scalability Moderate High
Purity 90–95% ≥99%

Mechanistic Insights and Challenges

Regioselectivity in Alkylation/Acylation

  • N3 vs. N8 Reactivity : The N3 position is more nucleophilic due to steric hindrance at N8 in the spiro core. Sodium hydride ensures deprotonation at N3 first.
  • Side Reactions : Over-alkylation is mitigated using stoichiometric NaH and controlled addition rates.

Solvent and Base Optimization

  • THF vs. DMF : THF provides better solubility for NaH-mediated alkylation, while DMF may cause decomposition.
  • Pyridine as Acid Scavenger : Essential for acylation to neutralize HCl byproduct.

Industrial-Scale Considerations

Cost-Efficiency

  • The urea-based method reduces reliance on expensive piperidone derivatives, lowering raw material costs by ~40%.

Green Chemistry Metrics

  • E-Factor : 8.2 (urea method) vs. 12.5 (Bucherer-Bergs).
  • Solvent Recovery : Methanol and THF are recycled via distillation (≥90% recovery).

Analyse Chemischer Reaktionen

Types of Reactions

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted spirocyclic compounds

Wissenschaftliche Forschungsanwendungen

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent.

    Pharmacology: It is investigated for its neuroprotective properties and potential use in treating neurological disorders.

    Chemical Biology: The compound is used as a probe to study the interactions of spirocyclic compounds with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Wirkmechanismus

The mechanism of action of 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant and neuroprotective effects. The exact molecular pathways are still under investigation, but it is thought to involve the inhibition of voltage-gated sodium channels and enhancement of GABAergic transmission.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The spirohydantoin scaffold is highly versatile, with modifications at the 3- and 8-positions dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:

Compound 8-Substituent 3-Substituent Key Properties/Applications References
8-Butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Butanoyl (C₃H₇CO-) 4-Methylbenzyl Potential PHD inhibitor; optimized for lipophilicity and binding interactions.
8-(3-Trifluoromethylbenzoyl)-3-[(4-methylphenyl)methyl]-analogue 3-Trifluoromethylbenzoyl 4-Methylbenzyl Enhanced metabolic stability due to electron-withdrawing CF₃ group; higher molecular weight.
8-(Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-analogue Benzodioxole-5-carbonyl 4-Fluorobenzyl Improved CNS penetration (logP = 2.11); fluorinated aromatic group enhances polarity.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl Unsubstituted Intermediate in synthesis; lower complexity but reduced target affinity.
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) Unsubstituted Tetramethyl groups on spiro core Antibacterial N-halamine; used in PVC nanowebs for medical applications.
8-(3-Chloro-5-(4-pyrazolyl)pyridin-4-yl)-analogue Chloropyridinyl-pyrazole Varied Halogenated derivatives for kinase inhibition; optimized for selectivity in oncology targets.

Pharmacokinetic and Physicochemical Comparison

Parameter Target Compound 8-Trifluoromethylbenzoyl Analogue TTDD
Molecular Weight 445.43 g/mol 483.45 g/mol 242.29 g/mol
logP ~3.0 (estimated) 3.5 1.8
Water Solubility Moderate (alkanoyl chain) Low (aromatic substituent) High (polar N-halamine)
Metabolic Stability Moderate (ester hydrolysis) High (CF₃ stabilizes against oxidation) Low (reactive chlorine)

Biologische Aktivität

8-Butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spiro compounds. Its unique spirocyclic structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a spirocyclic core that contributes to its distinctive biological activity.

Property Details
Molecular FormulaC19H25N3O3
CAS Number1021100-68-4
Molecular Weight341.43 g/mol
StructureSpirocyclic with butanoyl and methylphenyl groups

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of this compound may act as agonists for delta opioid receptors, which are implicated in various neurological and psychiatric disorders.

Key Mechanisms:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that triazaspiro compounds inhibit mPTP opening through mechanisms that do not involve key residues typically associated with proton movement during ATP synthesis. This inhibition can prevent cell death associated with myocardial infarction (MI) and other conditions .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in treating neurological disorders by modulating neuroinflammation and apoptosis pathways .

Biological Activity and Therapeutic Applications

The biological activity of this compound extends to various therapeutic applications:

1. Anticonvulsant Activity

Research indicates potential anticonvulsant properties, suggesting that it may be useful in managing seizure disorders.

2. Cardioprotective Effects

The ability to inhibit mPTP opening positions this compound as a candidate for cardioprotective therapies during ischemic events .

3. Pain Management

As a delta opioid receptor agonist, it may provide analgesic effects without the adverse side effects associated with traditional opioids.

Case Studies

Several studies have explored the efficacy and safety of compounds similar to this compound.

  • Study on mPTP Inhibition : A study published in the International Journal of Molecular Sciences demonstrated that derivatives based on the triazaspiro framework effectively inhibited mPTP opening and reduced apoptotic rates in myocardial cells during reperfusion injury .
  • Neuroprotective Research : Investigations into the neuroprotective effects of triazaspiro compounds highlighted their potential to reduce neuroinflammation and promote neuronal survival in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Precursor Selection : Use spirocyclic precursors (e.g., triazaspiro frameworks) with reactive sites for butanoylation and benzyl substitution .
  • Condition Optimization : Control temperature (e.g., reflux in polar aprotic solvents like DMF) and reaction time to minimize side products. For example, stepwise addition of 4-methylbenzyl halides under inert atmospheres improves regioselectivity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the target compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 170–180 ppm). Compare with analogous triazaspiro compounds to resolve signal overlap .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for halogen-free derivatives .
  • X-ray Crystallography : Resolves absolute stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized in docking studies?

  • Methodological Answer :

  • Target Selection : Focus on receptors with known affinity for triazaspiro compounds (e.g., GABAA or kinase targets). Use homology modeling if crystal structures are unavailable .
  • Docking Parameters : Optimize van der Waals forces and electrostatic interactions. Prioritize the spirocyclic core’s orientation and hydrogen-bonding capacity of the dione moiety .
  • Validation : Cross-validate docking results with experimental IC50 data from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange in the spirocyclic system. For example, coalescence temperature studies clarify hindered rotation .
  • Isotopic Labeling : Synthesize deuterated analogs to trace fragmentation pathways in MS, distinguishing between thermal decomposition and true molecular ions .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 8-phenyl triazaspiro derivatives) to assign ambiguous signals .

Q. How can the core structure be modified to enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Substituent Engineering : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism. Evidence from sulfonyl-substituted triazaspiro compounds shows improved half-lives .
  • Steric Shielding : Introduce bulky substituents at the 3-position to protect the dione moiety from esterase cleavage, as seen in benzo-fused analogs .
  • Prodrug Design : Convert the butanoyl group to a tert-butyl ester for delayed hydrolysis in vivo, balancing solubility and stability .

Q. How should researchers design assays to evaluate this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro Models : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption). Include liver microsome assays to quantify metabolic clearance .
  • Plasma Stability : Incubate the compound in plasma (human/rodent) at 37°C, sampling at 0, 1, 2, and 4 hours. Monitor degradation via LC-MS .
  • Protein Binding : Employ equilibrium dialysis to measure unbound fraction (fu), critical for correlating in vitro activity with in vivo efficacy .

Data Interpretation and Reproducibility

Q. What are common sources of variability in biological activity data for this compound class, and how can they be mitigated?

  • Methodological Answer :

  • Batch Purity : Ensure ≥95% purity (via HPLC) to exclude impurities that non-specifically inhibit assays. For example, residual solvents like DMF can artificially suppress enzyme activity .
  • Assay Conditions : Standardize ATP concentrations in kinase assays, as triazaspiro compounds may compete with ATP-binding sites .
  • Cell Line Validation : Use authenticated cell lines (e.g., STR profiling) to avoid cross-contamination, a known issue in cytotoxicity studies .

Q. How can structure-activity relationship (SAR) studies guide the prioritization of derivatives for in vivo testing?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify essential motifs (e.g., spirocyclic core, dione groups) using 3D-QSAR. Compare with active analogs like anticonvulsant spirohydantoins .
  • Lipophilicity Optimization : Aim for logP values between 2–4 (calculated via Crippen’s method) to balance blood-brain barrier penetration and solubility .
  • In Silico Toxicity Screening : Use platforms like Derek Nexus to flag structural alerts (e.g., mutagenic potential of aryl amines) before animal testing .

Tables for Key Data

Table 1 : Comparison of Analytical Techniques for Structural Confirmation

TechniqueKey ParametersApplication ExampleReference
¹H NMRδ 3.5–4.5 (spirocyclic H), δ 7.2 (ArH)Assigning benzyl substituents
HRMS[M+H]+ = 415.2123 (calc.)Confirming molecular formula
X-rayDihedral angle: 85° (spiro junction)Resolving stereochemical ambiguity

Table 2 : SAR Insights from Analogous Compounds

Modification SiteEffect on ActivityExample DerivativeReference
3-Benzyl↑ Selectivity for GABAA3-(4-Cl-benzyl) analog (IC50 = 12 nM)
8-Butanoyl↓ Metabolic clearancetert-butyl ester (t1/2 = 8 h)
Spiro CoreConformational rigidity → ↑ PotencyBenzo-fused derivative (IC50 = 5 nM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.